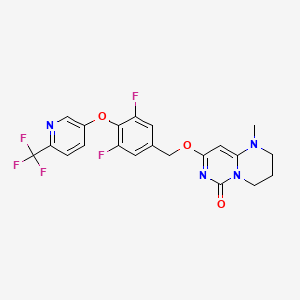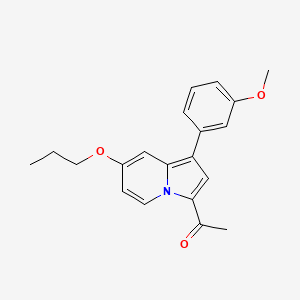
GSK8573
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of GSK8573 was performed by WuXi AppTec . The compound was first dissolved in DMSO and further diluted in 0.5% sodium carboxymethyl cellulose .Molecular Structure Analysis
The molecular formula of GSK8573 is C20H21NO3 . Its molecular weight is 323.39 .Physical And Chemical Properties Analysis
GSK8573 is a solid compound with a light yellow to yellow color . It has a solubility of 25 mg/mL in DMSO . The storage conditions vary depending on the form and solvent: Powder at -20°C for 3 years, 4°C for 2 years; In solvent at -80°C for 6 months, -20°C for 1 month .Scientific Research Applications
Epigenetic Research Control
GSK8573: serves as an inactive control compound for GSK2801 , which is an acetyl-lysine competitive inhibitor of the BAZ2A and BAZ2B bromodomains . This makes it valuable in experiments as a negative control to help distinguish the specific effects of active compounds from other variables in the biological system.
Bromodomain Binding Studies
The compound has demonstrated binding activity to BRD9 with a Kd value of 1.04 μM , while being inactive against BAZ2A/B and other bromodomain families . This specificity can be utilized in binding studies to understand the interaction between bromodomains and their inhibitors.
Gene Expression Profiling
GSK8573 has been used in experiments to observe changes in gene expression profiles. For instance, cells treated with GSK8573 can be compared to those treated with active compounds to observe the differential effects on gene expression, particularly in the context of histone acetylation markers like H3K27ac .
Mechanism of Action
Target of Action
GSK8573 is an inactive control compound for GSK2801, which is an acetyl-lysine competitive inhibitor of BAZ2A and BAZ2B bromodomains . The primary target of GSK8573 is BRD9, a bromodomain-containing protein . Bromodomains are acetyl-lysine specific protein interaction domains that modulate gene transcription .
Mode of Action
GSK8573 interacts with its target, BRD9, by binding to it. The binding activity of GSK8573 to BRD9 has a dissociation constant (Kd) value of 1.04 μM . It is inactive against baz2a/b and other bromodomain family .
Biochemical Pathways
The related compound gsk2801, for which gsk8573 serves as a control, is known to inhibit baz2a and baz2b bromodomains . These bromodomains are part of the nucleolar remodeling complex (NoRC) that regulates the expression of noncoding RNAs .
Pharmacokinetics
It is known that gsk8573 is a solid compound with a molecular weight of 32339 . It is soluble in DMSO .
Result of Action
Instead, it is used in biological experiments to serve as a control for GSK2801 .
Action Environment
For instance, it can be stored as a powder at -20°C for 3 years, at 4°C for 2 years, and in solvent at -80°C for 6 months and -20°C for 1 month .
properties
IUPAC Name |
1-[1-(3-methoxyphenyl)-7-propoxyindolizin-3-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-4-10-24-17-8-9-21-19(14(2)22)13-18(20(21)12-17)15-6-5-7-16(11-15)23-3/h5-9,11-13H,4,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBGNWWJANJWNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C(N2C=C1)C(=O)C)C3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-Methoxyphenyl)-7-propoxyindolizin-3-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one](/img/structure/B607784.png)
![Phosphinic acid, [2-(aminocarbonyl)-5-chloro-1H-indol-3-yl][3-[(1E)-2-cyanoethenyl]-5-methylphenyl]-, methyl ester](/img/structure/B607785.png)
![trans-4-[[4-[(6-Ethyl-2-benzothiazolyl)amino]-6-(phenylmethyl)-2-pyrimidinyl]amino]cyclohexanol](/img/structure/B607786.png)

![n-[5-[4-(5-{[(2r,6s)-2,6-Dimethyl-4-morpholinyl]methyl}-1,3-oxazol-2-yl)-1h-indazol-6-yl]-2-(methyloxy)-3-pyridinyl]methanesulfonamide](/img/structure/B607790.png)
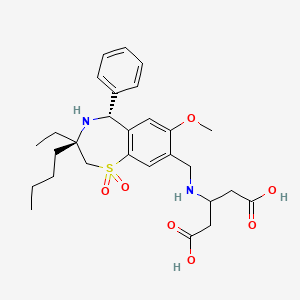
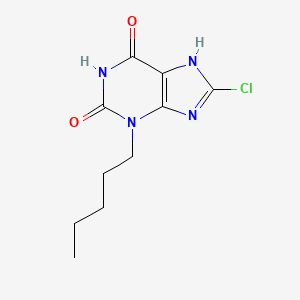

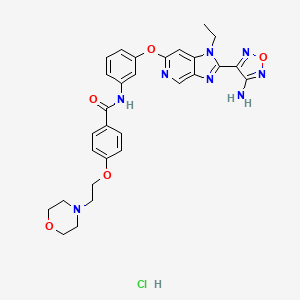
![1-methyl-N-[3-(1-methyl-2,3-dihydroindol-6-yl)-1-propan-2-ylpyrrolo[2,3-b]pyridin-4-yl]pyrazole-3-sulfonamide](/img/structure/B607802.png)

